![molecular formula C8H12O2 B1532841 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid CAS No. 2060042-39-7](/img/structure/B1532841.png)
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid
Overview
Description
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 2060042-39-7 . It has a molecular weight of 140.18 . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2’-methyl-[1,1’-bi(cyclopropane)]-2-carboxylic acid . The InChI Code is 1S/C8H12O2/c1-4-2-5(4)6-3-7(6)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 140.18 . It demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group . Despite the strain of the cyclopropane ring, it shows relatively good stability, largely due to the electron-withdrawing nature of the carboxylic acid group .Scientific Research Applications
Organic Synthesis: Spiro [cyclopropane-1,2-indan]one Formation
In organic chemistry, this compound is utilized in the visible-light photoredox catalyzed intramolecular difunctionalization of methylenecyclopropanes. This process allows for the synthesis of spiro [cyclopropane-1,2-indan]one structures, which are prevalent in many natural products and bioactive compounds . The reaction is noted for its mild conditions and high atomic economy, making it an efficient method for producing these complex structures.
Nanotechnology: Surface Modification of Nanoparticles
Carboxylic acids, including 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid, play a significant role in nanotechnology. They are used for the surface modification of nanoparticles , such as carbon nanotubes and graphene . This modification enhances the dispersion and incorporation of these nanoparticles into various matrices, which is crucial for the development of advanced materials with specific properties.
Polymer Chemistry: Monomer and Additive
In the field of polymers, carboxylic acids serve as monomers and additives . They contribute to the synthesis of small molecules and macromolecules, which are essential for creating synthetic or natural polymers . Their high reactivity and polarity make them suitable for various polymerization reactions, leading to materials with desired mechanical and chemical properties.
Medicinal Chemistry: Bioactive Compound Synthesis
The compound’s structure is instrumental in medicinal chemistry for the synthesis of bioactive compounds . Its cyclopropane ring provides a rigid scaffold that is often found in pharmaceuticals . The carboxylic acid group also offers a point of functionalization, allowing for the creation of derivatives with potential therapeutic effects.
Green Chemistry: Atom Economy
This compound exemplifies the principles of green chemistry , particularly in terms of atom economy. Reactions utilizing this compound can be designed to minimize waste and maximize the incorporation of all materials into the final product . This approach is not only environmentally friendly but also cost-effective for large-scale synthesis.
Agricultural Chemistry: Ethylene-Independent Growth Regulation
Although not directly related to 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid, its structural analog, 1-Aminocyclopropane 1-Carboxylic Acid (ACC) , has been identified as an ethylene-independent growth regulator in plants . This highlights the potential for derivatives of the original compound to be explored for similar applications in enhancing agricultural productivity.
Safety and Hazards
The compound is classified under GHS05 and GHS07 hazard pictograms . The signal word for this compound is "Danger" . It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-2-5(4)6-3-7(6)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTDHBHQZMEDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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